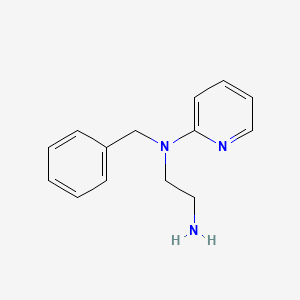

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine

Description

N1-Benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine is a diamine derivative featuring a benzyl group and a pyridin-2-yl substituent on one nitrogen atom, while the other nitrogen remains part of the ethane-1,2-diamine backbone. The pyridine nitrogen in such derivatives is known to influence coordination behavior, as seen in zinc(II) and lanthanide complexes .

Properties

IUPAC Name |

N'-benzyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-9-11-17(14-8-4-5-10-16-14)12-13-6-2-1-3-7-13/h1-8,10H,9,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHRAUKTLRQUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridin-2-ylmethylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or pyridin-2-yl groups are replaced by other functional groups[][3].

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides; organic solvents; reflux conditions[][3].

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Compounds with new functional groups replacing the benzyl or pyridin-2-yl groups[][3].

Scientific Research Applications

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes. For example, the compound’s chelating properties enable it to bind to metal ions, potentially inhibiting or activating enzymes and other proteins that require metal cofactors for their function .

Comparison with Similar Compounds

Structural Analogs

2.1.1. N,N′-Bis(benzyl)ethane-1,2-diamines

These compounds lack the pyridyl moiety but share the bis-aryl substitution pattern. For example, N1,N2-bis(substituted-benzyl)ethane-1,2-diamines (e.g., 2a–j in ) are synthesized via Schiff base reduction. The absence of pyridyl nitrogen reduces their ability to form chelates with transition metals compared to N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine, which can act as a tridentate ligand .

Pyridyl-Containing Diamines

- N,N′-Bis(pyridin-2-yl-methylene)benzene-1,2-diamine : A tetradentate Schiff base ligand that forms stable lanthanide complexes, contrasting with the reduced diamine form of the target compound .

- N-(Ferrocenyl-methyl)-N′-(pyridyl)ethane-1,2-diamine : Incorporates a redox-active ferrocenyl group, enabling applications in electrochemical sensing or antimalarial studies, unlike the purely organic benzyl-pyridyl derivative .

Coordination Chemistry and Catalytic Activity

The pyridyl nitrogen in this compound enhances its ability to form stable metal complexes. For example:

- Zinc(II) Complexes : Pyridyl-containing ligands like N-[1-(pyridin-2-yl)ethylidene]ethane-1,2-diamine form 5-coordinate Zn complexes, whereas the reduced diamine may adopt different geometries due to flexible bonding .

- Nickel(II) Catalysts : Ligands such as N,N-diethyl-N-((pyridin-2-yl)methyl)ethane-1,2-diamine (L3a) are used in ethylene oligomerization, highlighting the role of pyridyl groups in tuning catalytic activity .

Physicochemical Properties

- Electronic Effects : Pyridyl groups enhance electron-donating capacity, as shown in DFT studies comparing aliphatic amines (e.g., DETA, TETA) with aromatic-substituted diamines .

Comparative Data Table

Biological Activity

N1-benzyl-N1-(pyridin-2-yl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, including its role as a chelating agent, potential therapeutic applications, and structural characteristics that influence its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

- SMILES : C1=CC=C(C=C1)CN(CCN)C2=NC=CC=N2

- InChI : InChI=1S/C13H16N4/c14-7-10-17(13-15-8-4-9-16-13)11-12-5-2-1-3-6-12/h1-6,8-9H,7,10-11,14H2

This compound features a benzyl group and a pyridine ring attached to an ethane backbone with two amine groups, which are key to its biological interactions.

1. Chelating Agent

This compound has been investigated for its potential as a chelating agent in biological systems. Chelators play crucial roles in metal ion homeostasis and can influence the activity of metalloenzymes. This compound's ability to bind metal ions may facilitate the study of enzymatic processes and the development of therapeutic agents targeting metal-dependent diseases.

2. Antiviral and Antimicrobial Potential

Research indicates that derivatives of this compound show promising antiviral activity. For instance, modifications based on its structure have led to the development of compounds with significant efficacy against viral targets, including those involved in hepatitis C virus (HCV) replication. The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring enhance antiviral potency .

3. Histamine H1-Receptor Antagonism

The compound has also been linked to histamine H1-receptor antagonism. Modifications of related structures have produced potent antihistamines with high binding affinities. For example, aminophenpyramine, a derivative incorporating elements of this compound, demonstrated an extremely low Kd value (1.2 x M), indicating strong receptor binding.

Table 1: Summary of Biological Activities

The synthesis of this compound typically involves nucleophilic substitution reactions using 2-bromopyridine and ethane-1,2-diamine under basic conditions. The resulting compound's mechanism of action is believed to involve coordination with metal ions or receptors within biological systems, leading to modulation of various biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.